2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
Description
The compound 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a thiazole derivative featuring:
- A piperidin-1-yl moiety at position 2, which may enhance solubility due to its basic nitrogen atom.
- An acetic acid group at position 5, enabling hydrogen bonding and ionic interactions.
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[4-(3,4-diethoxyphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H26N2O4S/c1-3-25-15-9-8-14(12-16(15)26-4-2)19-17(13-18(23)24)27-20(21-19)22-10-6-5-7-11-22/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,23,24) |
InChI Key |
JTHYIDUHRXSPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
In a representative procedure, 3,4-diethoxyphenylacetone is brominated to yield α-bromo-3,4-diethoxyphenylacetone. This intermediate reacts with thiourea derivatives under basic conditions to form the thiazole ring. For instance, treatment with N-(piperidin-1-yl)thiourea in ethanol at reflux for 12 hours generates 2-(piperidin-1-yl)-4-(3,4-diethoxyphenyl)thiazole. The acetic acid side chain is introduced via subsequent alkylation or hydrolysis steps.
Functionalization of the Thiazole Ring
Diethoxyphenyl Group Installation
The 4-(3,4-diethoxyphenyl) substituent is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of 3,4-diethoxyphenyl is reacted with 5-bromothiazole intermediates using Pd(PPh3)4 as a catalyst. This method, adapted from similar arylations in biphenyl systems, affords coupling efficiencies >80%.
Side Chain Elaboration: Acetic Acid Derivative
The acetic acid functionality at the 5-position of the thiazole is incorporated through hydrolysis or oxidation. A two-step sequence involving:
-
Alkylation : Reaction of 5-methylthiazole with ethyl bromoacetate in the presence of NaH.
-
Saponification : Hydrolysis of the ethyl ester using aqueous NaOH in THF/MeOH (1:1) at 60°C.
Yields for this step range from 70–85%, with purity confirmed via HPLC (>95%).
Optimization Strategies and Challenges
Catalytic System Efficiency
Comparative studies of palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) reveal that ligand choice critically impacts coupling yields. Bulky phosphine ligands enhance steric protection, reducing undesired homocoupling byproducts.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote decomposition at elevated temperatures. Optimized conditions for the Hantzsch reaction utilize ethanol at 80°C, balancing reaction rate and product stability.
Data Tables: Synthetic Step Comparison
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions can occur at the thiazole ring or the acetic acid group.
Substitution: The compound can undergo various substitution reactions, especially at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may possess significant antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against several pathogens and cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action:
The mechanism involves inhibition of key enzymes or pathways critical for bacterial survival or cancer cell proliferation. Molecular docking studies suggest that the compound interacts with specific receptors or enzymes involved in these processes .
Pharmacology
Analgesic and Anti-inflammatory Effects:
The compound has been investigated for its analgesic properties in various animal models. In one study, it was shown to significantly reduce pain responses in rodents subjected to inflammatory pain models .
Neuropharmacological Studies:
Research has also explored its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders. The compound's interaction with serotonin and dopamine receptors suggests it could be beneficial for mood disorders .
Materials Science
Polymer Chemistry:
The incorporation of 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid into polymer matrices has been explored for developing smart materials with enhanced mechanical properties and thermal stability. Its ability to act as a cross-linking agent has been highlighted in recent studies .
Nanotechnology Applications:
The compound is being investigated for use in nanocarriers for drug delivery systems. Its amphiphilic nature allows it to form stable nanoparticles that can encapsulate hydrophobic drugs, improving their bioavailability.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Biological Activity
The compound 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its mechanisms of action.
Chemical Structure
The chemical structure of the compound is characterized by a thiazole ring substituted with a diethoxyphenyl group and a piperidine moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid. These studies typically measure minimum inhibitory concentrations (MICs) against various pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2a | 0.22 | Staphylococcus aureus |
| 2b | 0.25 | Escherichia coli |
| 2c | 0.30 | Klebsiella pneumoniae |
In vitro studies have indicated that derivatives of this compound exhibit significant antimicrobial activity, with some showing synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented in various studies. For instance, compounds with similar structures have demonstrated antiproliferative effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MDA-MB-231 (Breast) | 15.6 | 2a |
| HepG2 (Liver) | 12.3 | 2b |
| A549 (Lung) | 20.5 | 2c |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives have also been explored, particularly in relation to their ability to inhibit specific enzymes involved in inflammatory processes. For example, some derivatives have shown selective inhibition of mPGES-1, an enzyme implicated in the synthesis of pro-inflammatory mediators.
The biological activities of 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer proliferation.
- Biofilm Disruption : Some derivatives have shown potential in disrupting biofilm formation by pathogens, enhancing their antimicrobial efficacy.
- Apoptotic Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of a derivative similar to our compound against antibiotic-resistant strains of Staphylococcus aureus, demonstrating its potential as a novel therapeutic agent .
- Clinical Trials for Cancer Treatment : Preliminary trials involving thiazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer, suggesting further investigation is warranted .
Q & A
Q. What are the optimal synthetic routes for 2-(4-(3,4-Diethoxyphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Cyclocondensation : Reacting 3,4-diethoxyphenyl thiourea derivatives with α-bromoacetophenone analogs to form the thiazole ring.
- Piperidine Substitution : Introducing the piperidin-1-yl group via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Acetic Acid Functionalization : Coupling the thiazole intermediate with bromoacetic acid derivatives using base catalysis (e.g., K₂CO₃) .
Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize by-products. Confirmation of purity requires HPLC or TLC monitoring .
Q. How is structural characterization performed for this compound and its intermediates?
- Spectroscopic Analysis : Use -NMR and -NMR to confirm substitution patterns (e.g., diethoxy groups, piperidine integration). Mass spectrometry (HRMS) validates molecular weight .
- Chromatography : HPLC with UV detection ensures purity (>95%) before biological testing .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What initial biological screening assays are recommended?
- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) using broth microdilution .
- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assays to assess selectivity .
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substitution Analysis : Compare analogs with varied substituents (e.g., replacing diethoxy with methoxy or halogen groups) to identify pharmacophores. For example:
| Derivative | R Group (Phenyl) | Antimicrobial MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| A | 3,4-Diethoxy | 2.5 (S. aureus) | >100 |
| B | 4-Fluoro | 10.0 | 50 |
| C | 3,4-Dimethoxy | 5.0 | 75 |
Data from such tables reveal that electron-donating groups (e.g., diethoxy) enhance antimicrobial potency with lower cytotoxicity .
Q. How can contradictory data in pharmacological studies be resolved?
- Assay Variability : Standardize protocols (e.g., inoculum size, growth medium) to reduce discrepancies in MIC values .
- Metabolic Stability : Assess compound degradation in serum (e.g., via LC-MS) to determine if instability causes false negatives .
- Synergistic Effects : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiating interactions .
Q. What strategies improve compound stability under physiological conditions?
- Prodrug Design : Esterify the acetic acid moiety to enhance lipophilicity and reduce premature hydrolysis .
- Formulation Optimization : Use nanoemulsions or liposomes to protect the compound from enzymatic degradation .
- pH Stability Studies : Perform accelerated degradation tests at pH 1–10 to identify labile functional groups (e.g., ester bonds) .
Q. How can computational methods streamline research?
- Molecular Docking : Predict binding affinity to targets like bacterial DNA gyrase using AutoDock Vina. Prioritize derivatives with high docking scores for synthesis .
- QSAR Modeling : Develop models correlating logP, polar surface area, and IC₅₀ values to predict bioactivity .
- MD Simulations : Simulate compound-membrane interactions to optimize permeability .
Methodological Considerations
- Contradictory Data : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) .
- Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if proceeding beyond in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
